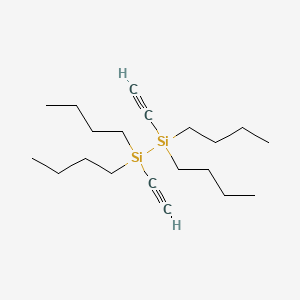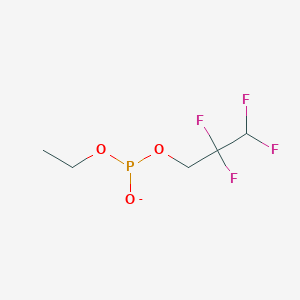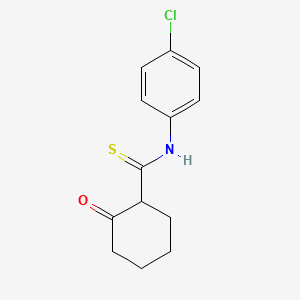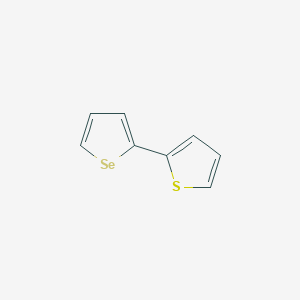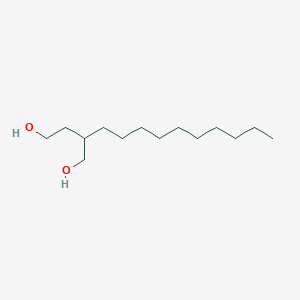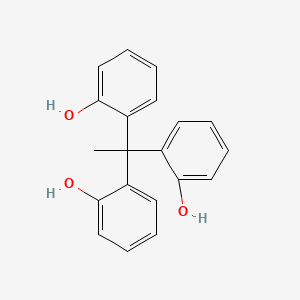![molecular formula C10H16F3NO3 B14296322 N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide CAS No. 124884-02-2](/img/structure/B14296322.png)
N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide is an organic compound that features a trifluoroacetamide group attached to a dioxolane ring via a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide typically involves the reaction of 2,2,2-trifluoroacetic anhydride with a suitable amine precursor containing the dioxolane ring. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products and facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trifluoroacetamide group, potentially converting it to a trifluoroethylamine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the dioxolane ring.
Reduction: Trifluoroethylamine derivatives.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide exerts its effects is primarily through its interaction with specific molecular targets. The trifluoroacetamide group can form strong hydrogen bonds with biological molecules, influencing their activity. The dioxolane ring can also interact with various enzymes and receptors, modulating their function.
Comparison with Similar Compounds
- N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroethylamine
- N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoromethylamine
Comparison: N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties compared to its analogs. The trifluoroacetamide group enhances the compound’s stability and ability to form hydrogen bonds, making it more effective in certain applications.
Properties
CAS No. |
124884-02-2 |
|---|---|
Molecular Formula |
C10H16F3NO3 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
N-[5-(1,3-dioxolan-2-yl)pentyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H16F3NO3/c11-10(12,13)9(15)14-5-3-1-2-4-8-16-6-7-17-8/h8H,1-7H2,(H,14,15) |
InChI Key |
PHORFPKCEYQGDL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCCCCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B14296243.png)

![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)

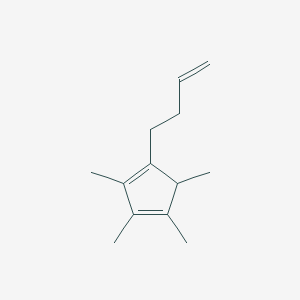

![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)
